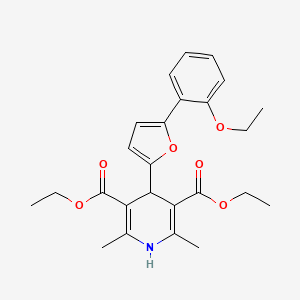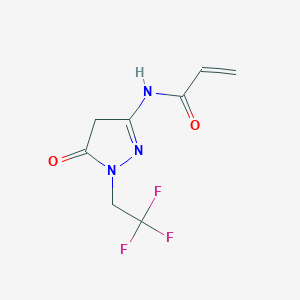
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one is a compound that features both acrylamido and trifluoroethyl groups attached to a pyrazolinone core. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one typically involves the reaction of 3-amino-2-pyrazolin-5-one with acryloyl chloride and 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acrylamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acrylamido group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolinone ring.
Reduction: Amine derivatives.
Substitution: Substituted acrylamido derivatives.
Aplicaciones Científicas De Investigación
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the acrylamido group can form covalent bonds with nucleophilic sites on enzymes or receptors. This dual functionality allows the compound to modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-4-one
- 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-3-one
Uniqueness
Compared to similar compounds, 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one exhibits unique reactivity due to the position of the trifluoroethyl group on the pyrazolinone ring. This positional difference influences the compound’s chemical behavior and biological activity, making it a valuable subject for further research.
Propiedades
Número CAS |
27204-98-4 |
|---|---|
Fórmula molecular |
C8H8F3N3O2 |
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
N-[5-oxo-1-(2,2,2-trifluoroethyl)-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-6(15)12-5-3-7(16)14(13-5)4-8(9,10)11/h2H,1,3-4H2,(H,12,13,15) |
Clave InChI |
GANVDPNMFJGNLM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=NN(C(=O)C1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)

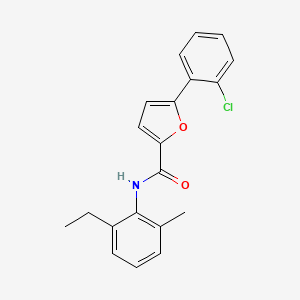


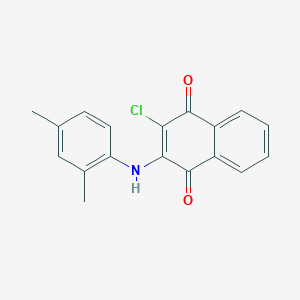

methanamine](/img/structure/B11943632.png)
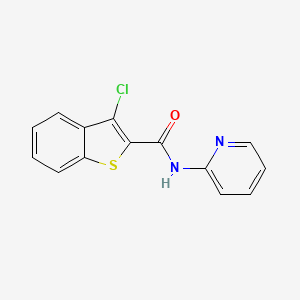
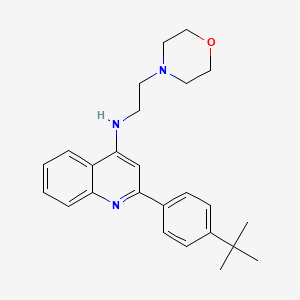
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
